Cas no 393567-47-0 (N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a propylsulfanyl group and a trifluoromethyl-substituted benzamide moiety. Its unique structure imparts potential utility in agrochemical and pharmaceutical applications, particularly as an intermediate or active ingredient. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to its heterocyclic reactivity. The propylsulfanyl chain may influence solubility and binding interactions. This compound is of interest in medicinal chemistry for its potential bioactivity and in material science for its electronic properties. Careful handling is advised due to its reactive functional groups. Further research is recommended to explore its full applications.
N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide structure
393567-47-0 structure
Product name:N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide
CAS No:393567-47-0
MF:C13H12F3N3OS2
MW:347.379090309143
CID:6396955
PubChem ID:7095477

N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide
    • N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
    • AKOS024579226
    • N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
    • 393567-47-0
    • SR-01000006571-1
    • N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
    • SR-01000006571
    • F0509-2146
    • Benzamide, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)-
    • Inchi: 1S/C13H12F3N3OS2/c1-2-6-21-12-19-18-11(22-12)17-10(20)8-4-3-5-9(7-8)13(14,15)16/h3-5,7H,2,6H2,1H3,(H,17,18,20)
    • InChI Key: BTGIWXRHHLRUPE-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCCC)S1)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 347.03738885g/mol
  • Monoisotopic Mass: 347.03738885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • pka: 7.30±0.50(Predicted)

N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0509-2146-20μmol
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0509-2146-15mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0509-2146-25mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0509-2146-4mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0509-2146-3mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0509-2146-50mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0509-2146-1mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0509-2146-2μmol
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0509-2146-5mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0509-2146-10mg
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
393567-47-0 90%+
10mg
$79.0 2023-05-17

Additional information on N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide

Exploring the Chemical and Biological Properties of N-5-(Propylsulfanyl)-1,3,4-Thiadiazol-2-Yl-3-(Trifluoromethyl)Benzamide

The compound CAS No 393567-47-0, also known as N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their potential applications in drug discovery and materials science. The structure of this molecule is characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position and a 1,3,4-thiadiazole ring at the 5-position. The thiadiazole ring is further substituted with a propylsulfanyl group, adding complexity to its structure and potentially enhancing its chemical reactivity.

Recent studies have highlighted the importance of thiadiazole-containing compounds in medicinal chemistry due to their diverse biological activities. The presence of sulfur in the thiadiazole ring contributes to its unique electronic properties, making it a valuable moiety for designing bioactive molecules. The trifluoromethyl group, on the other hand, is known to enhance lipophilicity and stability, which are crucial for drug candidates. These features make N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide an attractive candidate for exploring its potential as a therapeutic agent.

One of the most promising aspects of this compound is its potential anti-inflammatory activity. Research has shown that benzamides with specific substituents can inhibit enzymes involved in inflammatory pathways. The combination of the thiadiazole ring and the trifluoromethyl group in this molecule may synergistically enhance its anti-inflammatory properties. Furthermore, preliminary in vitro studies suggest that this compound exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation.

In addition to its anti-inflammatory potential, this compound has also been investigated for its antioxidant properties. The thiadiazole ring is known to exhibit radical scavenging activity due to its ability to donate electrons. The presence of the trifluoromethyl group may further stabilize the molecule's structure, enhancing its ability to combat oxidative stress. These findings underscore the importance of studying N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide as a potential antioxidant agent.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the thiadiazole ring through cyclization reactions and the subsequent substitution with propylsulfanyl and trifluoromethyl groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for biological testing.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility. Additionally, computational studies using density functional theory (DFT) have been conducted to investigate its electronic properties and reactivity.

Looking ahead, further research is needed to fully understand the biological mechanisms underlying the activities of N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide. Preclinical studies in animal models could provide valuable information about its efficacy and safety profile. Moreover, exploring its interactions with cellular targets such as receptors or enzymes could pave the way for developing it into a therapeutic agent.

In conclusion,CAS No 393567-47-0, or N-5-(propylsulfanyl)-1,3,4-thiadiazol-2-Yl - 3 - (trifluoromethyl)benzamide, represents an exciting area of research at the intersection of organic chemistry and pharmacology. Its unique structure endows it with diverse biological activities that warrant further investigation. As researchers continue to explore its potential applications in drug discovery and beyond,
this compound stands out as a promising candidate for advancing our understanding of complex chemical systems.

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